benzyl4,4,4-trifluoro-3-oxobutanoate
Description
Benzyl 4,4,4-trifluoro-3-oxobutanoate is a fluorinated β-ketoester featuring a benzyl ester group, a trifluoromethyl (CF₃) substituent, and a ketone moiety. Its structure enables versatile reactivity, particularly in cyclocondensation and nucleophilic addition reactions, making it a key intermediate in medicinal and agrochemical synthesis. The benzyl group enhances lipophilicity, which may influence solubility and pharmacokinetic properties compared to alkyl esters like ethyl or methyl derivatives. This compound is frequently employed in the synthesis of heterocycles, including quinolones, pyridines, and furans, often serving as a precursor for anti-inflammatory, pesticidal, and antimicrobial agents .
Properties
Molecular Formula |
C11H9F3O3 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
benzyl 4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)9(15)6-10(16)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
WMVBJZJEKKTDBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
benzyl4,4,4-trifluoro-3-oxobutanoate can be synthesized through a Claisen condensation reaction. This involves the reaction of benzyl acetate with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of benzyl 4,4,4-trifluoroacetoacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is carefully monitored, and the product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
benzyl4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
benzyl4,4,4-trifluoro-3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of benzyl 4,4,4-trifluoroacetoacetate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Physicochemical Properties
Key Research Findings and Divergences
Chemoselectivity: Ethyl 4,4,4-trifluoro-3-oxobutanoate exhibits superior chemoselectivity (>90%) in forming 2-CF₃-4-quinolinones compared to bulkier esters, which may hinder cyclization .
Steric Effects : Methyl or chloro substituents at C2 (e.g., ethyl 2-methyl or 2-chloro derivatives) reduce reaction yields due to steric or electronic interference .
Biological Activity : Benzyl-derived hybrids show enhanced anti-inflammatory activity, likely due to improved membrane permeability from the aromatic group .
Reaction Media: Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts efficiently in polar aprotic solvents (e.g., DMF), whereas benzyl analogs may require optimized conditions to mitigate solubility issues .
Q & A
Q. What are the common synthetic routes for preparing benzyl 4,4,4-trifluoro-3-oxobutanoate, and what factors influence yield optimization?
Benzyl 4,4,4-trifluoro-3-oxobutanoate is synthesized via condensation reactions. Key methods include:
- Pechmann condensation : Reacting substituted benzyl resorcinols with β-ketoesters (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) under acid catalysis, yielding chromenone derivatives .
- Reaction with anilines : Chemoselective reactions with anilines in specific solvents (e.g., toluene or DMF) at controlled temperatures (60–100°C) to form intermediates like ethyl 3-arylaminotrifluorobutanoates .
- Lithium enolate formation : Reacting the compound with ammonium acetate or 1-aminonaphthalene to generate heterocycles like pyridines and quinazolines .
Yield optimization depends on stoichiometry (e.g., 2:1 molar ratio of ketone ester to aniline), solvent choice, and catalyst type (e.g., Rh(II) or Cu(II) for carbene insertion) .
Q. Which spectroscopic techniques are most effective for characterizing benzyl 4,4,4-trifluoro-3-oxobutanoate and its derivatives?
- NMR spectroscopy : Critical for structural elucidation. and NMR identify functional groups (e.g., trifluoromethyl and keto groups). NMR confirms fluorine environments .
- X-ray crystallography : Resolves stereochemistry in heterocyclic products (e.g., 4-amino-2,6-bis(trifluoromethyl)pyridine) .
- IR spectroscopy : Detects carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3400 cm) stretches in intermediates .
Q. What are the typical oxidation and reduction products of benzyl 4,4,4-trifluoro-3-oxobutanoate under standard conditions?
- Oxidation : Forms 4,4,4-trifluoro-3-oxobutanoic acid derivatives using agents like KMnO .
- Reduction : Sodium borohydride (NaBH) reduces the ketone to ethyl 3-hydroxy-4,4,4-trifluorobutanoate, retaining the trifluoromethyl group .
Advanced Research Questions
Q. How can chemoselectivity be achieved in reactions between benzyl 4,4,4-trifluoro-3-oxobutanoate and nucleophiles like anilines?
Chemoselectivity (>90%) is controlled by:
Q. What strategies improve the enantioselective reduction of benzyl 4,4,4-trifluoro-3-oxobutanoate to chiral hydroxy esters?
Biocatalytic methods using whole-cell oxidoreductases achieve high enantiomeric excess (ee):
| Strategy | ee (%) | Yield (%) |
|---|---|---|
| Aqueous-phase reduction | 84 | 60 |
| Deracemization | 96 | 65 |
| Key factors include enzyme screening (e.g., ketoreductases), substrate engineering, and solvent optimization (aqueous vs. organic phases) . |
Q. How do unexpected reaction pathways, such as those observed with lithium enolates, contribute to novel heterocycle synthesis?
The lithium enolate of benzyl 4,4,4-trifluoro-3-oxobutanoate reacts with:
- Ammonium acetate : Forms 4-amino-2,6-bis(trifluoromethyl)pyridine via cyclocondensation .
- 1-Aminonaphthalene : Yields 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoropropen-2-ol]benzo[h]quinoline, a fluorescent heterocycle .
These pathways highlight the role of enolate stability and electrophile compatibility in accessing unexplored chemical space.
Q. What are the challenges in enzymatic conversions of benzyl 4,4,4-trifluoro-3-oxobutanoate, and how can they be addressed experimentally?
Challenges :
- Low enzyme activity toward trifluoromethyl groups due to steric and electronic effects .
- Substrate inhibition at high concentrations.
Solutions : - Directed evolution : Optimize enzymes for higher activity.
- Substrate modification : Introduce electron-withdrawing groups to enhance reactivity .
Q. How can multi-component reactions involving this compound be optimized for diastereoselective synthesis of complex heterocycles?
A five-component reaction (aldehyde, nitrile, ketone ester, NHOAc, methanol) yields 2-hydroxy-2-trifluoromethylpiperidines with four stereocenters.
| Condition | Outcome |
|---|---|
| Reflux in methanol (2h) | 60–75% yield, >90% diastereoselectivity |
| Key parameters include stoichiometric control (3:6 mmol ratio) and solvent polarity to stabilize intermediates . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
